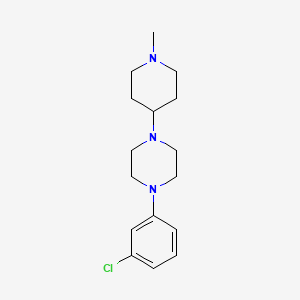
1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as mCPP, is a synthetic compound that belongs to the phenylpiperazine class of drugs. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin on the central nervous system.
作用机制
MCPP acts as a partial agonist at both the 5-HT1A and 5-HT2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. The activation of these receptors by 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have both excitatory and inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to induce anxiety-like behavior in animal models, which is thought to be due to its effects on the 5-HT1A and 5-HT2 receptors. It has also been shown to increase body temperature and heart rate, as well as cause changes in blood pressure and respiration. These effects are thought to be mediated by the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine in lab experiments is that it can be used to study the effects of serotonin on the central nervous system, which is important for understanding the underlying mechanisms of anxiety disorders. However, one limitation is that this compound has been shown to have a high degree of variability in its effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine. One area of interest is the development of new compounds that target the 5-HT1A and 5-HT2 receptors with greater selectivity and efficacy. Another area of interest is the use of this compound in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, there is a need for further research on the long-term effects of this compound on the central nervous system, particularly with regard to its potential for inducing anxiety disorders.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-methyl-4-piperidinol in the presence of a strong acid catalyst. The resulting product is then purified using various chromatographic techniques. The yield of this compound is typically around 50-60%, and the purity can be increased through further purification steps.
科学研究应用
MCPP has been used in scientific research to study the effects of serotonin on the central nervous system. It acts as a partial agonist at both the 5-HT1A and 5-HT2 receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to induce anxiety-like behavior in animal models, which has led to its use as a pharmacological tool for studying anxiety disorders.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-7-5-15(6-8-18)19-9-11-20(12-10-19)16-4-2-3-14(17)13-16/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCCEWNNWORIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)